
2-(Benzenesulfinyl)-4-(2,4,4-trimethylpentan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzenesulfinyl)-4-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound characterized by the presence of a benzenesulfinyl group and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the following steps:
Formation of the Benzenesulfinyl Group: This can be achieved by the oxidation of benzenethiol using an oxidizing agent such as hydrogen peroxide or sodium periodate.
Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the benzenesulfinyl intermediate.
Introduction of the 2,4,4-Trimethylpentan-2-yl Group: This step involves the alkylation of the phenol derivative using a suitable alkylating agent, such as 2,4,4-trimethylpentan-2-yl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzenesulfinyl)-4-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The benzenesulfinyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of nitro or halogenated derivatives of the phenol group.
Applications De Recherche Scientifique
2-(Benzenesulfinyl)-4-(2,4,4-trimethylpentan-2-yl)phenol has several scientific research applications, including:
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Benzenesulfinyl)-4-(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The phenol group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzenesulfinyl)phenol: Lacks the 2,4,4-trimethylpentan-2-yl group, resulting in different chemical and biological properties.
4-(2,4,4-Trimethylpentan-2-yl)phenol:
2-(Benzenesulfonyl)-4-(2,4,4-trimethylpentan-2-yl)phenol: Contains a sulfonyl group instead of a sulfinyl group, leading to different chemical behavior.
Uniqueness
2-(Benzenesulfinyl)-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of both the benzenesulfinyl and 2,4,4-trimethylpentan-2-yl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
64790-82-5 |
|---|---|
Formule moléculaire |
C20H26O2S |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
2-(benzenesulfinyl)-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C20H26O2S/c1-19(2,3)14-20(4,5)15-11-12-17(21)18(13-15)23(22)16-9-7-6-8-10-16/h6-13,21H,14H2,1-5H3 |
Clé InChI |
PQSXEJUVRNPNNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)S(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


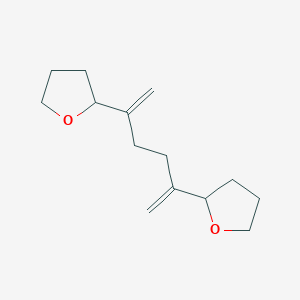
![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
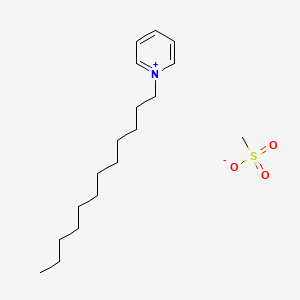
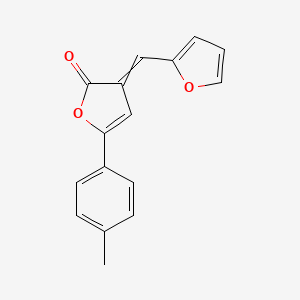
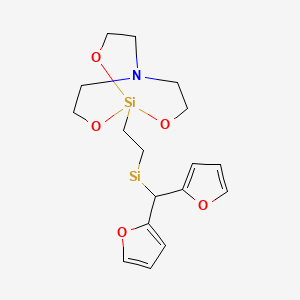

![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
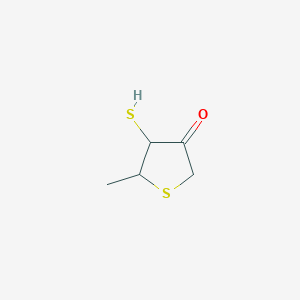
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)


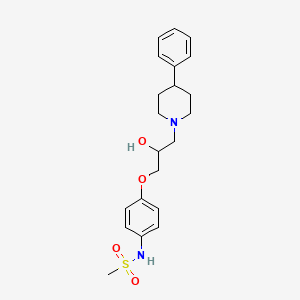
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)
